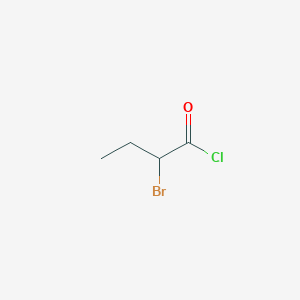

2-Bromobutyryl chloride

CAS No.: 22118-12-3

Cat. No.: VC1961790

Molecular Formula: C4H6BrClO

Molecular Weight: 185.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22118-12-3 |

|---|---|

| Molecular Formula | C4H6BrClO |

| Molecular Weight | 185.45 g/mol |

| IUPAC Name | 2-bromobutanoyl chloride |

| Standard InChI | InChI=1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3 |

| Standard InChI Key | DROZQELYZZXYSX-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)Cl)Br |

| Canonical SMILES | CCC(C(=O)Cl)Br |

Introduction

Basic Information and Physicochemical Properties

Nomenclature and Identification

2-Bromobutyryl chloride, also known by its systematic IUPAC name 2-bromobutanoyl chloride, is an organic compound with several synonyms in scientific literature. The following table presents its key identifiers:

| Parameter | Information |

|---|---|

| Common Name | 2-Bromobutyryl chloride |

| IUPAC Name | 2-Bromobutanoyl chloride |

| CAS Number | 22118-12-3 |

| Molecular Formula | C₄H₆BrClO |

| EC Number | 244-791-2 |

| Synonyms | 2-Bromo-n-butyryl chloride, 2-bromobutyric acid chloride, Butanoyl chloride 2-bromo- |

| PubChem Compound ID | 90734 |

| Standard InChIKey | DROZQELYZZXYSX-UHFFFAOYSA-N |

The compound is defined by its structural composition featuring a butyryl chloride backbone with a bromine atom at the 2-position, making it distinct from other halogenated acyl chlorides such as 4-bromobutyryl chloride .

Physical Properties

2-Bromobutyryl chloride exhibits specific physical properties that influence its handling and applications in chemical processes. The following table summarizes its key physical characteristics:

| Property | Value |

|---|---|

| Physical State | Colorless to light yellow liquid |

| Molecular Weight | 185.45 g/mol |

| Density | 1.59 g/cm³ at 20°C |

| Melting Point | 65°C |

| Boiling Point | 151°C at 760 mmHg |

| Flash Point | 49°C |

| Solubility | Soluble in organic solvents (alcohol, ether); slightly soluble or insoluble in water |

| Refractive Index | n²⁰D (estimated): ~1.49 |

These properties demonstrate that 2-bromobutyryl chloride is a dense liquid with moderate volatility. Its limited water solubility but high solubility in organic solvents is characteristic of halogenated acyl chlorides and influences its behavior in various reaction environments .

Synthesis and Preparation Methods

From 2-Bromobutyric Acid

The primary synthetic route for 2-bromobutyryl chloride involves the reaction of 2-bromobutyric acid with thionyl chloride (SOCl₂). This reaction proceeds under reflux conditions, where excess thionyl chloride is typically employed to drive the reaction to completion. The synthetic pathway can be represented by the following balanced equation:

C₄H₇BrO₂ + SOCl₂ → C₄H₆BrClO + SO₂ + HCl

During this process, 2-bromobutyric acid undergoes a nucleophilic substitution at the carboxylic acid group, replacing the hydroxyl (-OH) with a chlorine atom while generating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.

Alternative Synthetic Routes

While the reaction with thionyl chloride represents the most common method for synthesizing 2-bromobutyryl chloride, alternative approaches may include:

-

Direct bromination of butyryl chloride at the α-position using bromine (Br₂) and a suitable catalyst.

-

Reaction of 2-bromobutyric acid with phosphorus pentachloride (PCl₅).

-

Treatment of 2-bromobutyryl bromide with a chlorinating agent to exchange the bromine at the carbonyl position with chlorine.

These alternative methods may be employed based on reagent availability, scale requirements, or specific purity needs for the intended application .

Chemical Reactivity

Nucleophilic Substitution Reactions

As an acyl chloride, 2-bromobutyryl chloride exhibits high reactivity toward nucleophiles, making it valuable for various synthetic transformations. Key nucleophilic substitution reactions include:

| Nucleophile Type | Reaction Product | Conditions | Application |

|---|---|---|---|

| Amines | 2-Bromobutyramides | Basic conditions, often at low temperature | Peptide synthesis, pharmaceutical intermediates |

| Alcohols | 2-Bromobutyrate esters | Presence of base (e.g., pyridine, triethylamine) | Production of specialty chemicals, drug synthesis |

| Thiols | 2-Bromobutanethioates | Basic conditions | Biochemical research, organosulfur compound synthesis |

| Hydrides | 2-Bromobutyraldehyde | Reduction with selective reagents | Aldehyde synthesis for further transformations |

The high electrophilicity of the carbonyl carbon, enhanced by the chlorine leaving group, makes these reactions proceed readily under mild conditions. Additionally, the bromine atom at the α-position provides a site for further functionalization, adding versatility to the products formed .

Hydrolysis

2-Bromobutyryl chloride undergoes rapid hydrolysis when exposed to water, reverting to 2-bromobutyric acid with the release of hydrogen chloride:

C₄H₆BrClO + H₂O → C₄H₇BrO₂ + HCl

This hydrolysis reaction is exothermic and proceeds readily even at room temperature, which necessitates careful handling of the compound in moisture-free environments. The sensitivity to hydrolysis is characteristic of acyl chlorides and influences storage requirements and handling procedures .

Reduction Reactions

When treated with reducing agents such as lithium aluminum hydride (LiAlH₄), 2-bromobutyryl chloride can undergo reduction to form 2-bromobutyraldehyde:

C₄H₆BrClO + [H] → C₄H₇BrO + HCl

This transformation is valuable in organic synthesis as it provides access to functionalized aldehydes. More selective reducing agents like diisobutylaluminum hydride (DIBAL-H) can also be employed for controlled reduction under milder conditions .

Applications and Research Findings

Pharmaceutical and Medicinal Chemistry

2-Bromobutyryl chloride serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of compounds with specific stereochemical requirements. Its applications include:

-

Drug Precursor Synthesis: The compound is used in the preparation of various pharmaceutical intermediates, leveraging the reactivity of the acyl chloride group and the functionalizable bromine position.

-

Chiral Drug Development: The presence of a stereogenic center at the α-carbon position makes 2-bromobutyryl chloride valuable in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceutical compounds.

-

Bioactive Compound Modification: Research indicates that derivatives of 2-bromobutyryl chloride can exhibit various biological activities, including potential antimicrobial and enzyme inhibitory properties .

Biomolecule Modification

In biological research, 2-bromobutyryl chloride serves as a versatile reagent for the modification of biomolecules:

-

Protein Labeling: The compound can be used to acylate protein residues, facilitating structural and functional studies.

-

Peptide Synthesis: As an acylating agent, it enables the introduction of the 2-bromobutyryl group into peptide sequences, allowing for further modification through the bromine functionality.

-

Bioconjugation Chemistry: The dual reactivity of the acyl chloride and bromine groups makes this compound suitable for bioconjugation applications, creating links between biomolecules for research purposes .

Organic Synthesis Applications

The versatility of 2-bromobutyryl chloride in organic synthesis extends to various applications:

-

Building Block for Complex Molecules: The compound serves as a building block in the synthesis of complex organic molecules, providing both acylation capability and a bromine handle for further transformations.

-

Specialty Chemical Production: It is employed in the manufacture of specialty chemicals, including surfactants, polymers, and fine chemicals for various industrial applications.

-

Research Tool: In academic and industrial research settings, 2-bromobutyryl chloride is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies .

| Hazard Type | Classification | Hazard Statement |

|---|---|---|

| Flammability | Category 3 Flammable Liquid | H226: Flammable liquid and vapor |

| Corrosivity | Category 1 Corrosive to Metals | H290: May be corrosive to metals |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage |

| Eye Damage | Category 1 | H318: Causes serious eye damage |

| Reactivity with Water | - | EUH014: Reacts violently with water |

These hazard classifications necessitate appropriate safety measures when working with this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume